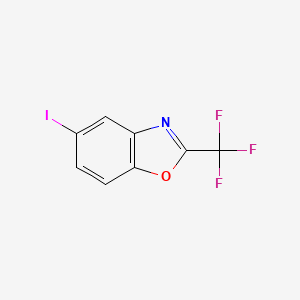

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXSEZVZPCWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(O2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401274937 | |

| Record name | Benzoxazole, 5-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1929606-72-3 | |

| Record name | Benzoxazole, 5-iodo-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1929606-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 5-iodo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401274937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving 5 Iodo 2 Trifluoromethyl 1,3 Benzoxazole Precursors and Derivatives

Pathways for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring via the cyclization of imine precursors mediated by hypervalent iodine(III) reagents has been subject to detailed mechanistic investigation. Several potential pathways have been proposed and evaluated through experimental and computational studies. researchgate.net

One plausible scenario for the oxidative cyclization to form the benzoxazole ring involves a single-electron transfer (SET) mechanism. researchgate.net In this proposed pathway, an electron-rich aromatic precursor, such as an imine, transfers a single electron to a λ³-iodane (a hypervalent iodine(III) species). researchgate.net This transfer would generate radical cation intermediates. A subsequent second SET could then lead to the formation of a nitrenium-type species, which, upon deprotonation, would yield the final benzoxazole product. researchgate.net

However, experimental evidence from radical inhibition tests has cast doubt on the viability of the SET pathway. When radical inhibitors are introduced into the reaction, the formation of the benzoxazole product is not significantly impeded. This suggests that the reaction does not proceed through the benzyl (B1604629) radical intermediates that would be characteristic of an SET mechanism, making this pathway less likely for iodine(III)-mediated benzoxazole formation. researchgate.net

An alternative mechanistic proposal involves the initial formation of a cyclic hemiaminal from the imine precursor in equilibrium. researchgate.net This cyclic tautomer can then react with the iodine(III) species. This step is characterized by the formation of a new hypervalent iodine(III) intermediate, where the hemiaminal effectively acts as a ligand that has displaced one of the original ligands on the iodine center. This process can be viewed as a form of ligand exchange. From this new intermediate, the reaction can proceed towards the final product through the elimination of an aryl-iodine species. researchgate.net

The most plausible mechanism, supported by both experimental data and theoretical investigations, is a concerted reductive elimination pathway. researchgate.net This pathway also begins with the equilibrium formation of a cyclic hemiaminal from the imine precursor. However, instead of forming a stable iodine(III) intermediate, the benzoxazole is proposed to form directly from the hemiaminal through a concerted reductive elimination via a specific transition state. researchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided strong evidence for this concerted pathway. The computed reaction barrier (ΔG‡) for the concerted reductive elimination was found to be significantly lower than for other proposed pathways. researchgate.net This lower kinetic barrier indicates that the concerted mechanism is more energetically favorable and thus the most likely route for the cyclization. researchgate.net

Table 1: Comparison of Proposed Mechanistic Pathways for Benzoxazole Ring Formation

| Mechanism | Key Intermediate(s) | Computational Support (Reaction Barrier) | Plausibility |

| Single-Electron Transfer (SET) | Radical Cation, Nitrenium Species | Higher Energy Barrier (ΔG‡ = 18.0 kcal mol⁻¹) researchgate.net | Unlikely, contradicted by radical inhibition tests. researchgate.net |

| Ligand Exchange with Intermediate | New Hypervalent Iodine(III) Intermediate | Considered, but concerted pathway is favored. researchgate.net | Plausible, but less favored than concerted pathway. researchgate.net |

| Concerted Reductive Elimination | Cyclic Hemiaminal, Transition State (TS-1) | Low Energy Barrier (ΔG‡ = 7.6 kcal mol⁻¹) researchgate.net | Most Plausible, supported by computational and experimental data. researchgate.net |

Mechanism of Diazo Compound Generation from Iodotriazole Precursors

The conversion of 5-iodo-1,2,3-triazoles into diazo compounds is a key transformation that leverages the unique reactivity of the triazole ring. This process is believed to proceed through a cascade of reactions initiated by an annulation event that triggers the opening of the triazole ring. rsc.org

The generation of a diazo intermediate from an iodotriazole precursor can be initiated by a nucleophilic attack. In a multicomponent reaction, for instance, a nucleophile can attack a separate electrophile, and the resulting species can then engage the iodotriazole. rsc.org A plausible subsequent step involves an intramolecular nucleophilic substitution. In this mechanism, a nucleophilic center within the newly formed part of the molecule could attack one of the triazole ring's carbon or nitrogen atoms, initiating a rearrangement. This internal displacement would facilitate the cleavage of the N-N bonds within the triazole ring, ultimately leading to the extrusion of dinitrogen and the formation of a diazo functional group.

A key mechanistic feature in the conversion of iodotriazoles to diazo intermediates is an annulation-triggered, electrocyclic ring-opening of the 1,2,3-triazole. rsc.org This process involves a pericyclic reaction where the π-electron system of the triazole ring rearranges to break the heterocyclic ring structure. This ring-opening event generates a linear intermediate that contains the diazo functionality.

Following the ring-opening, the system can undergo tautomerism. Triazoles exist in equilibrium with their diazo tautomeric forms, although the equilibrium often heavily favors the cyclic triazole structure. researchgate.netnih.gov The reaction conditions and the specific substituents on the ring can influence this equilibrium. The electrocyclic ring-opening provides a pathway to access the less stable, but highly reactive, diazo tautomer, which can then be trapped or utilized in subsequent synthetic steps. rsc.orgresearchgate.net

Table 2: Key Mechanistic Steps in Diazo Generation from Iodotriazoles

| Step | Description | Key Transformation |

| 1. Annulation | An external nucleophile and electrophile react, and the product engages the iodotriazole precursor. rsc.org | Formation of a complex intermediate attached to the triazole. |

| 2. Ring Opening | An intramolecular nucleophilic attack or an electrocyclic rearrangement is triggered. rsc.org | Cleavage of the 1,2,3-triazole ring. |

| 3. Diazo Formation | The linear intermediate rearranges to form the stable diazo group. | Formation of the C=N₂ functional group. |

| 4. Tautomerism | The system equilibrates between the cyclic triazole and open-chain diazo forms. researchgate.net | Stabilization of the diazo intermediate. |

Mechanistic Insights into Trifluoromethylation and Trifluoromethoxylation Reactions

Detailed investigations into the intramolecular carbon-hydrogen (C-H) trifluoromethoxylation of (hetero)arenes have shed light on the distinct mechanistic pathways involved in the two key steps of the process: the initial O-trifluoromethylation and the subsequent OCF₃-migration. nih.gov Experimental and computational studies have revealed a dichotomy between radical and ionic processes, providing a comprehensive understanding of the reaction cascade. nih.gov

In a key set of experiments, the O-trifluoromethylation reaction was conducted in the presence of well-known radical scavengers: 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and 2,6-di-tert-butyl-para-cresol (BHT). nih.gov The presence of these radical traps effectively inhibited the formation of the desired O-trifluoromethylated product. This observation strongly suggests that the reaction proceeds via the generation of radical species. nih.gov

The proposed mechanism, depicted in the scheme below, commences with the deprotonation of the protected N-aryl-N-hydroxylamine (1) to form the corresponding N-aryl-N-hydroxylamine anion (I). nih.gov This anion then undergoes a single electron transfer (SET) to the Togni reagent (II). nih.gov This SET event is pivotal, leading to the formation of an N-hydroxyl radical (III) and the Togni II radical anion. The latter species is unstable and rapidly collapses, liberating an electrophilic trifluoromethyl radical (•CF₃) and 2-iodobenzoate. nih.gov The final step in this pathway is the recombination of the N-hydroxyl radical (III) with the trifluoromethyl radical (•CF₃) to yield the O-trifluoromethylated hydroxylamine (B1172632) derivative. nih.gov

Scheme 1: Proposed Mechanism for the O-Trifluoromethylation of N-(hetero)aryl-N-hydroxylamine derivatives nih.gov

In stark contrast to the radical mechanism of the initial O-trifluoromethylation, the subsequent migration of the OCF₃ group is proposed to occur through a heterolytic pathway involving the formation of a short-lived ion pair. nih.gov This mechanistic proposal is supported by a Hammett plot analysis, a powerful tool for probing the electronic effects of substituents on the reaction rate and mechanism.

The Hammett study revealed a large negative ρ value of -11.86. nih.gov Such a significant negative value is indicative of the development of a substantial positive charge in the transition state of the rate-determining step. This finding strongly supports the heterolytic cleavage of the nitrogen-oxygen (N–OCF₃) bond. nih.gov

The proposed mechanism for the OCF₃-migration involves the heterolytic scission of the N–OCF₃ bond, which generates a short-lived ion pair within a solvent cage. nih.gov This ion pair consists of a positively charged (hetero)aromatic species and the trifluoromethoxide anion (⁻OCF₃). The transient nature of this ion pair is crucial, as it facilitates a rapid recombination event. In this recombination, the trifluoromethoxy group attacks an ortho-position on the aromatic ring, leading to the final intramolecular C-H trifluoromethoxylated product. nih.gov Computational studies have provided further theoretical backing for this proposed ion pair reaction pathway. nih.gov

| Mechanistic Step | Proposed Mechanism | Key Experimental Evidence |

| O-Trifluoromethylation of N-hydroxylamines | Radical Process | Radical trapping experiments with TEMPO and BHT inhibit the reaction. nih.gov |

| OCF₃-Migration | Heterolytic Cleavage | A large negative ρ value (-11.86) from Hammett plot analysis indicates positive charge buildup in the transition state. nih.gov |

Computational Chemistry and Theoretical Studies on 5 Iodo 2 Trifluoromethyl 1,3 Benzoxazole

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction pathways. For 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole, such investigations would likely focus on reactions involving the carbon-iodine bond and the trifluoromethyl group, which are key reactive sites.

Theoretical studies on similar halogenated aromatic compounds often employ Density Functional Theory (DFT) to model reaction mechanisms. For instance, in copper-catalyzed trifluoromethylation reactions of iodoarenes, mechanistic studies have identified the oxidative addition of the iodoarene to a Cu(I)-CF3 species as a rate-determining step. beilstein-journals.org A proposed mechanism involves the generation of a Cu(III) complex followed by reductive elimination to yield the trifluoromethylated product. beilstein-journals.org Similar quantum chemical modeling for this compound could elucidate the energetics of such transformations, detailing the structure of transition states and intermediates.

Furthermore, investigations into [3+2] cycloaddition reactions involving related heterocyclic systems have utilized DFT to analyze reaction mechanisms, demonstrating concordance with empirical findings. nih.gov These studies often reveal single-step asynchronous mechanisms. nih.gov Applying these methods to this compound could predict its behavior in cycloaddition reactions, which are fundamental in organic synthesis.

Molecular Modeling of Structural Conformations and Energetics

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational flexibility of this compound. The benzoxazole (B165842) ring system is largely planar, but the rotation of the trifluoromethyl group presents a key conformational variable.

Analysis of Electronic Structure and Charge Transfer Properties (e.g., HOMO-LUMO Analysis)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. For this compound, the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more polarizable and will have a higher chemical reactivity. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. nih.govnih.gov For benzoxazole derivatives, DFT calculations have shown that these molecules can be soft and have an electrophilic nature. nih.gov

The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the electron-withdrawing trifluoromethyl group and the electronegative iodine atom would significantly influence the electronic distribution. The HOMO is likely to be localized on the electron-rich benzoxazole ring, while the LUMO may be distributed over the trifluoromethyl group and the carbon atom attached to the iodine, indicating susceptibility to nucleophilic attack at these positions.

Studies on related compounds have shown that intramolecular charge transfer (ICT) can be a significant process, particularly in the excited state. nih.gov For this compound, computational analysis could predict the likelihood and nature of such charge transfer phenomena, which are important for understanding its photophysical properties.

Below is a table summarizing typical quantum chemical descriptors that would be calculated for this compound, based on findings for analogous compounds.

| Parameter | Description | Predicted Significance for this compound |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Related to EHOMO; a lower value indicates a better electron donor. |

| Electron Affinity (A) | The energy released when an electron is added. | Related to ELUMO; a higher value indicates a better electron acceptor. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | A higher value suggests a better electron acceptor. researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value indicates a "softer" and more reactive molecule. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value indicates a more reactive molecule. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | A higher value indicates a stronger electrophile. |

Prediction of Reactivity Profiles and Selectivity

Computational chemistry allows for the prediction of how a molecule will behave in a chemical reaction, including its reactivity and selectivity. For this compound, this involves identifying the most reactive sites and predicting the outcome of reactions with various reagents.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxazole (B20620) ring, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms and potentially near the iodine atom, suggesting sites for nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. nih.gov For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile. nih.gov

In addition to predicting general reactivity, computational methods can also predict the selectivity of reactions. For example, in reactions where multiple products are possible, calculating the activation energies for the different reaction pathways can determine which product is kinetically favored. nih.gov For this compound, this could be applied to predict the regioselectivity of substitution reactions on the benzene (B151609) ring or the chemoselectivity of reactions involving the C-I bond versus the trifluoromethyl group.

Biological Activity and Medicinal Chemistry Research Utilizing 5 Iodo 2 Trifluoromethyl 1,3 Benzoxazole As a Scaffold

5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole as a Privileged Scaffold in Medicinal Chemistry Research

The benzoxazole (B165842) moiety is considered a "privileged" structure in drug discovery. researchgate.net This is due to its ability to interact with multiple biological targets, leading to a diverse range of pharmacological activities including antimicrobial, antiviral, and anticancer effects. biotech-asia.orgnih.govresearchgate.net The specific scaffold of this compound is valuable as it provides a rigid bicyclic system decorated with two key functional groups that can significantly influence a molecule's biological profile.

The iodine atom at the 5-position can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a library of derivatives. Furthermore, the presence of both a heavy halogen (iodine) and a trifluoromethyl group can enhance properties like lipophilicity and metabolic stability, which are crucial for a compound's journey to becoming a viable drug candidate. mdpi.combohrium.comnih.gov The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, known for improving pharmacokinetic profiles and binding selectivity. mdpi.combohrium.com

Structure-Activity Relationship (SAR) Studies of Related Benzoxazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For benzoxazole derivatives, these studies have provided critical insights into designing more potent and selective therapeutic agents. researchgate.netnih.gov

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Research has shown that the placement of electron-withdrawing or electron-donating groups can dramatically alter the compound's pharmacological effects. researchgate.net For instance, studies on various substituted benzoxazoles have revealed that modifications at the 2, 5, and 6-positions are particularly important for antimicrobial activity. esisresearch.org The presence of specific groups at these positions can enhance the molecule's ability to interact with microbial targets. SAR studies have indicated that electron-withdrawing groups, such as halogens or nitro groups, at the 5-position of the benzazole ring can increase the potency against certain fungal strains like Candida albicans. esisresearch.org

Halogens and trifluoromethyl (CF3) groups are pivotal in modern medicinal chemistry for their ability to modulate a molecule's pharmacodynamic and pharmacokinetic properties.

Halogens: The introduction of a halogen atom, such as the iodine in 5-iodo-benzoxazole, can influence a molecule's size, lipophilicity, and electronic character. This can lead to enhanced binding affinity with biological targets through halogen bonding, a specific type of non-covalent interaction. In SAR studies of benzimidazole (B57391) hybrids, which are structurally related to benzoxazoles, compounds with a mono-substituted halogen (like fluorine) on the ring showed potent cytotoxicity against tested cancer cell lines. nih.gov

Trifluoromethyl Group: The trifluoromethyl group is one of the most widely used fluorinated moieties in pharmaceuticals. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's properties. researchgate.net The CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com It can also improve membrane permeability and increase the binding affinity of a drug to its target receptor. mdpi.combohrium.comnih.gov The incorporation of a CF3 group has been shown to be crucial for the biological activity of some benzimidazole analogues, where its presence led to higher potency compared to non-fluorinated counterparts. nih.gov

Table 1: Physicochemical Properties Influenced by Key Substituents

| Substituent Group | Key Property Modifications | Impact on Biological Profile |

|---|---|---|

| Iodine (Halogen) | Increases lipophilicity, Enables halogen bonding, Acts as a synthetic handle | Can enhance binding affinity and cell permeability. |

| Trifluoromethyl (CF3) | High lipophilicity, Strong electron-withdrawing nature, High metabolic stability | Improves pharmacokinetics, enhances receptor binding, and blocks metabolic degradation. mdpi.combohrium.com |

Research into Potential Biological Activities of Benzoxazole Derivatives

The versatile benzoxazole scaffold has been explored for a wide range of therapeutic applications, with significant research focused on its antimicrobial and antiviral potential. nih.govasm.org

Benzoxazole derivatives have demonstrated considerable activity against a spectrum of microbial pathogens, including both bacteria and fungi. nih.govasm.org The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase. benthamdirect.com

Antibacterial Activity: Numerous studies have reported the synthesis of benzoxazole derivatives with potent antibacterial properties. They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. nih.govasm.orgnih.gov For example, certain 2,5-disubstituted benzoxazoles have exhibited significant antimicrobial activity. esisresearch.org In one study, a derivative bearing a hydrophobic aromatic tie was found to be highly active against all bacteria tested, with Minimum Inhibitory Concentration (MIC) values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn

Antifungal Activity: The antifungal potential of benzoxazoles is also well-documented. researchgate.net Research has shown that specific substitutions on the benzoxazole ring are key to their antifungal efficacy. For instance, the presence of electron-withdrawing groups at position 5 has been shown to enhance activity against Candida albicans. esisresearch.org Some synthetic benzoxazoles have demonstrated antifungal activity higher than that of commercially available drugs. nih.gov

Table 2: Examples of Antimicrobial Activity in Benzoxazole Derivatives

| Compound Type | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,5,6-Trisubstituted Benzoxazole | Staphylococcus aureus | 3.12 µg/mL | esisresearch.org |

| 2,5,6-Trisubstituted Benzoxazole | Pseudomonas aeruginosa | 25 µg/mL | esisresearch.org |

| 2-Substituted Benzoxazole | Bacillus subtilis | 1.14 × 10⁻³ µM | nih.gov |

The benzoxazole scaffold is also a promising framework for the development of antiviral agents. researchgate.net Derivatives have been synthesized and tested against a variety of viruses, showing potential for treating viral infections. acs.org

Research into flavonol derivatives containing a benzoxazole moiety has demonstrated excellent antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov One particular compound, X17, showed curative and protective activities with EC50 values of 127.6 and 101.2 μg/mL, respectively, which were superior to the control drug, ningnanmycin. nih.gov The proposed mechanism involves strong binding to the TMV coat protein, which hinders viral assembly and replication. nih.gov In other studies, benzotriazole (B28993) derivatives, which share structural similarities with benzoxazoles, have shown selective activity against enteroviruses like Coxsackievirus B5 (CVB5), with EC50 values in the low micromolar range. nih.govopenmedicinalchemistryjournal.com This suggests that the broader class of benzazoles is a viable starting point for the discovery of new antiviral compounds.

Anticancer Activity Research

Currently, there is a notable lack of publicly available scientific literature detailing the specific anticancer activities of this compound. Extensive searches of research databases and scientific publications did not yield studies that have investigated the cytotoxic or antiproliferative effects of this particular compound against cancer cell lines. While the broader class of benzoxazoles and compounds containing trifluoromethyl groups have been subjects of anticancer research, specific data on the 5-iodo-2-(trifluoromethyl) substituted variant is not available. Therefore, no detailed research findings or data tables on its efficacy, mechanism of action, or spectrum of activity in oncology can be provided at this time.

Investigations into Other Pharmacological Activities (e.g., Dopamine (B1211576) D4 Agonism)

Investigations into other pharmacological activities of this compound, including its potential as a dopamine D4 agonist, are not documented in the current body of scientific literature. A thorough review of published research reveals no studies dedicated to the pharmacological profiling of this compound. Consequently, there is no information available regarding its interaction with other biological targets, its potential therapeutic effects in other disease areas, or any structure-activity relationships that would have been established through such research.

Drug Discovery Applications and Lead Optimization Efforts

The application of this compound in drug discovery and lead optimization efforts appears to be limited or not publicly disclosed.

Utilization in High-Throughput Screening Libraries

There is no specific information available in scientific literature to suggest that this compound has been included in high-throughput screening (HTS) libraries. HTS campaigns are fundamental in the early stages of drug discovery to identify hit compounds against a specific biological target. The absence of documentation implies that this compound may not have been part of the screening decks of major academic or industrial HTS campaigns, or if it has, the results of such screenings have not been published.

Strategies for Target Identification and Validation

Given the lack of research on the biological activities of this compound, there are no reported strategies for the identification and validation of its biological targets. Target identification is a crucial step in understanding the mechanism of action of a compound and typically follows the discovery of a bioactive molecule. Without initial data on its biological effects, research into its molecular targets has not been initiated or, at the very least, has not been published.

Rational Design of Ligands and Probes

The process of rational design of new ligands and chemical probes is contingent on having a known biological target or a well-defined structure-activity relationship. As there is no available information on the biological targets or pharmacological activity of this compound, there are no documented efforts in the scientific literature regarding the rational design of derivatives of this compound for use as ligands or probes.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Strategies for Benzoxazoles

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact through the use of safer reagents, milder reaction conditions, and improved efficiency. While traditional methods for benzoxazole (B165842) synthesis often rely on harsh conditions and hazardous reagents, recent advancements are paving the way for more sustainable approaches that could be adapted for the synthesis of 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole.

Emerging green synthetic strategies for the broader benzoxazole class include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating.

Catalysis: The use of reusable catalysts, such as samarium triflate and copper(II) ferrite (B1171679) nanoparticles, can minimize waste and improve the atom economy of the reaction. Metal-free catalytic systems, for instance, using iodine or imidazolium (B1220033) chloride, are also gaining traction.

Aqueous Reaction Media: Performing reactions in water instead of volatile organic solvents is a key aspect of green chemistry.

One-Pot Syntheses: Combining multiple reaction steps into a single procedure reduces the need for purification of intermediates, saving time, resources, and reducing waste.

A notable development is the efficient synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles through the condensation of diamines or amino(thio)phenols with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). acs.orgrsc.org This method offers a promising route for the trifluoromethyl functionalization of the benzoxazole core under potentially milder conditions.

Future research in this area should focus on adapting these general green methodologies to the specific synthesis of this compound. A significant challenge will be the development of eco-friendly iodination methods that are compatible with the trifluoromethylated benzoxazole scaffold. The exploration of enzymatic catalysis and flow chemistry could also offer new avenues for the sustainable production of this compound.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring

The precise control and optimization of chemical reactions are paramount for ensuring high yields, purity, and safety. Advanced spectroscopic and analytical techniques are crucial for real-time, in-situ monitoring of reaction kinetics and the identification of transient intermediates. While traditional offline methods like chromatography and post-reaction spectroscopic analysis are well-established for the characterization of benzoxazole derivatives, the future lies in the application of process analytical technology (PAT).

Key spectroscopic techniques that can be leveraged for advanced reaction monitoring in the synthesis of this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information and quantitative data on the concentrations of reactants, intermediates, and products as the reaction progresses. Both 1H and 13C NMR are invaluable for characterizing benzoxazole derivatives.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant functional groups and the appearance of product bands in real-time, providing kinetic information.

Mass Spectrometry (MS): Techniques like ReactIR with integrated mass spectrometry can offer simultaneous vibrational spectroscopy data and mass information, aiding in the identification of unknown intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile trifluoromethyl-substituted compounds. scilit.com

UV-Visible and Fluorescence Spectroscopy: These techniques are valuable for characterizing the electronic properties of the final benzoxazole products and can potentially be used to monitor the formation of chromophoric species during the reaction. mdpi.com

The development of fiber-optic probes compatible with harsh reaction conditions will be instrumental in facilitating the widespread adoption of these in-situ monitoring techniques. The data generated from these advanced analytical methods will be invaluable for optimizing reaction parameters, improving process understanding, and ensuring the consistent quality of this compound.

Synergistic Application of Experimental and Computational Methodologies

The integration of computational chemistry with experimental studies offers a powerful synergistic approach to accelerate the discovery and development of new molecules. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can provide profound insights into the electronic structure, reactivity, and biological activity of benzoxazole derivatives, thereby guiding experimental design and rationalizing observed outcomes.

For this compound, a synergistic experimental-computational approach could be applied to:

Elucidate Reaction Mechanisms: DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates, complementing experimental kinetic studies.

Predict Spectroscopic Properties: Computational methods can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, aiding in the interpretation of experimental spectra.

Understand Structure-Property Relationships: By systematically modifying the structure of the benzoxazole in silico, it is possible to predict how changes in substitution will affect its electronic, optical, and biological properties.

Identify Potential Biological Targets: Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, helping to prioritize experimental screening efforts.

For instance, computational studies on benzoxazole derivatives have been used to understand their absorption and emission spectra, and to correlate these properties with their molecular structure. periodikos.com.br Furthermore, the combination of experimental and computational approaches has been successfully employed to investigate the antioxidative potential of related benzimidazole (B57391) and benzothiazole (B30560) derivatives. google.com The future of research on this compound will undoubtedly benefit from this integrated approach, enabling a more efficient and targeted exploration of its potential applications.

Exploration of Novel Therapeutic Areas and Target Classes

The benzoxazole scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. scilit.commdpi.comrsc.orgrsc.orgrsc.orgnih.gov The presence of both an iodine atom and a trifluoromethyl group in this compound suggests that this compound could possess unique pharmacological properties.

The trifluoromethyl group is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. researchgate.net The iodine atom, on the other hand, can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in drug-receptor interactions. Furthermore, the iodo-substituent in compounds like 2-amino-5-iodo-benzoxazole has been explored for its potential in anticancer, antimicrobial, and anti-inflammatory applications. periodikos.com.br

Future research should focus on a systematic evaluation of the therapeutic potential of this compound in a variety of disease areas. Emerging therapeutic targets and areas for exploration include:

Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. The unique electronic properties of this compound could lead to selective inhibition of specific kinases implicated in cancer and inflammatory diseases.

Modulation of Protein-Protein Interactions: The ability of the iodine to form halogen bonds could be exploited to design inhibitors of protein-protein interactions, which are often challenging to target with small molecules.

Neurodegenerative Diseases: The lipophilicity imparted by the trifluoromethyl group may enhance blood-brain barrier permeability, making this compound a candidate for targeting central nervous system disorders.

Infectious Diseases: The antimicrobial potential of benzoxazoles is well-documented. This derivative should be screened against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

A comprehensive screening of this compound against a diverse range of biological targets, coupled with mechanistic studies, will be crucial in uncovering its full therapeutic potential and identifying novel treatment paradigms.

Rational Design of Functional Materials Incorporating Benzoxazole Scaffolds

Beyond their therapeutic applications, benzoxazole derivatives have shown great promise in the development of functional organic materials due to their rigid, planar structure and unique photophysical properties. periodikos.com.br These properties make them attractive candidates for applications in organic electronics and sensor technology.

The incorporation of a trifluoromethyl group can enhance the electro-optical properties of materials, as has been demonstrated in benzoxazole-terminated liquid crystals. mdpi.com The presence of a heavy iodine atom can also influence the photophysical properties, potentially promoting intersystem crossing and leading to phosphorescence, which is desirable for applications in organic light-emitting diodes (OLEDs).

Future research in the area of functional materials could explore the use of this compound and its derivatives in:

Organic Light-Emitting Diodes (OLEDs): The benzoxazole core can serve as a stable, electron-transporting or emissive component in OLED devices. The trifluoromethyl and iodo substituents could be used to tune the emission color and improve device efficiency.

Fluorescent Probes and Chemosensors: The benzoxazole scaffold is known to be a good fluorophore. scilit.commdpi.comperiodikos.com.brrsc.orgperiodikos.com.br The sensitivity of the fluorescence emission to the local environment could be exploited to develop sensors for ions, molecules, or changes in physical parameters like pressure.

Two-Photon Absorption (TPA) Materials: Halogenated benzothiazoles, a closely related class of compounds, have been used to create fluorophores with large two-photon absorption cross-sections. acs.org This suggests that iodo-substituted benzoxazoles could also be promising candidates for applications in bioimaging and photodynamic therapy.

Organic Photovoltaics (OPVs): The electron-accepting nature of the trifluoromethyl-benzoxazole unit could be utilized in the design of new acceptor materials for organic solar cells.

The rational design of new materials will involve a close interplay between synthetic chemistry, photophysical characterization, and device fabrication. The systematic investigation of structure-property relationships will be key to unlocking the full potential of this compound in the field of materials science.

Q & A

Q. What are the established synthetic routes for 5-Iodo-2-(trifluoromethyl)-1,3-benzoxazole, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, iodine substitution at the 5-position of benzoxazole derivatives is achieved using Suzuki-Miyaura coupling with arylboronic acids under inert conditions (e.g., N₂ atmosphere) at 80–100°C . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (toluene or DMF), and stoichiometric control of iodine sources. Yield optimization requires careful monitoring of reaction time and temperature, with typical yields ranging from 60% to 85% depending on substituent steric effects .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis. Structural confirmation employs spectroscopic methods:

- ¹H/¹³C NMR : Distinct signals for the trifluoromethyl group (δ ~120 ppm in ¹³C NMR, split due to coupling with fluorine) and benzoxazole aromatic protons (δ 7.2–8.1 ppm) .

- X-ray crystallography : Monoclinic crystal system (space group P2₁) with unit cell parameters a = 5.381 Å, b = 15.225 Å, c = 13.749 Å, and β = 94.92°, confirming planar benzoxazole core and iodine positioning .

Q. How does the iodine substituent influence catalytic activity in cross-coupling reactions?

The C–I bond in this compound undergoes oxidative addition with Pd⁰ catalysts more readily than bromo/chloro analogs, enabling efficient coupling with alkenes/alkynes. For example, Heck reactions with styrene derivatives proceed at 90°C with Pd(OAc)₂, yielding biaryl products with >75% conversion . Competitive dehalogenation is minimized by using bulky phosphine ligands (e.g., P(t-Bu)₃) .

Q. What contradictions exist in reported crystallographic data for this compound, and how are they resolved?

Discrepancies in bond lengths (e.g., C–I = 2.09 Å vs. 2.12 Å in similar derivatives) arise from temperature-dependent lattice distortions. Single-crystal studies at 100 K show tighter packing (density = 1.817 g/cm³) compared to room-temperature data, resolving ambiguities in torsion angles . Refinement using R₁ = 0.041 and wR₂ = 0.090 (based on 6,015 reflections) ensures accuracy .

Q. How do electronic effects of the trifluoromethyl group modulate biological activity in related benzoxazole derivatives?

The –CF₃ group enhances lipophilicity (logP = 2.8) and metabolic stability, as seen in pesticidal analogs like oxazosulfyl. SAR studies show that replacing –CF₃ with –CH₃ reduces insecticidal efficacy by 40%, likely due to weaker electron-withdrawing effects and altered target binding .

Q. What strategies mitigate competing side reactions during functionalization of the benzoxazole core?

- Protecting groups : Use of TEMPO to suppress radical pathways during iodination .

- Solvent control : DMF stabilizes intermediates in SNAr reactions, reducing hydrolysis of the oxazole ring .

- Low-temperature lithiation : Directs substituents to the 4-position selectively, avoiding ring-opening side products .

Methodological Considerations

Q. How are computational models validated against experimental data for this compound?

DFT-optimized geometries (e.g., B3LYP/6-31G*) are compared with X-ray bond lengths/angles. Deviations <2% confirm model reliability. For example, calculated C–N bond lengths (1.36 Å) match crystallographic data (1.35–1.38 Å) .

Q. What analytical challenges arise in quantifying degradation products of this compound?

LC-MS/MS detects trace iodinated byproducts (e.g., 5-hydroxy derivatives) at ppm levels. Challenges include column retention time shifts due to –CF₃ polarity and false positives from column bleed. Use of deuterated internal standards (e.g., D₄-TFA) improves quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.